Superior Docking Score in dapF Enzyme Inhibition Compared to Native Substrate
In a structure-based drug design study targeting the bacterial enzyme dapF, the oxazole analog of diaminopimelic acid (oxa-DAP, derived from a 1,3-oxazole core) demonstrated a superior docking score of -10.098 kcal/mol, compared to -9.426 kcal/mol for the native substrate LL-DAP, indicating stronger predicted binding affinity [1].
| Evidence Dimension | In silico binding affinity (docking score) |
|---|---|
| Target Compound Data | -10.098 kcal/mol (oxa-DAP, 1,3-oxazole core analog) |
| Comparator Or Baseline | -9.823 kcal/mol (thio-DAP analog); -9.426 kcal/mol (LL-DAP, native substrate) |
| Quantified Difference | Δ -0.672 kcal/mol vs. LL-DAP (more favorable binding); Δ -0.275 kcal/mol vs. thio-DAP analog |
| Conditions | Schrodinger Glide docking, dapF enzyme active site |
Why This Matters
This data supports the selection of the 1,3-oxazole core for optimizing binding interactions in enzyme inhibitor programs, where even small improvements in docking score can translate to higher potency and selectivity.
- [1] Shaikh, M. S., et al. (2023). The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. Antibiotics, 12(1), 47. DOI: 10.3390/antibiotics12010047 View Source
